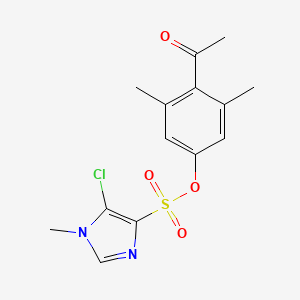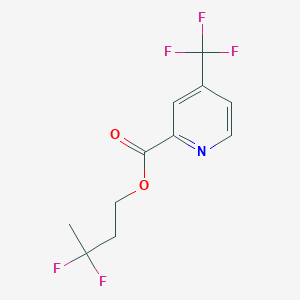![molecular formula C16H22N4OS B7437176 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B7437176.png)
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.
Wirkmechanismus
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide works by inhibiting the activity of BTK, which is a critical enzyme involved in the development and progression of B-cell malignancies. BTK plays a key role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK activity, 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide disrupts this signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and induce apoptosis in cancer cells. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for cancer therapy. However, one limitation of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide. One direction is to evaluate its efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is to explore its potential applications in other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the potential toxicity of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide and to develop strategies to mitigate any adverse effects. Finally, the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles is an area of active research.
Synthesemethoden
The synthesis of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide involves several steps, including the reaction of 4-(1H-pyrazol-4-yl)piperidine with 2-bromothiophene, followed by the reaction with 2-chloro-N-(propan-2-yl)propanamide. The resulting product is purified using column chromatography to obtain 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of B-cell malignancies. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(16(21)17-11-15-3-2-8-22-15)20-6-4-13(5-7-20)14-9-18-19-10-14/h2-3,8-10,12-13H,4-7,11H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGLJMSXLRSVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2CCC(CC2)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)


![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)
![N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
![N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)
![tert-butyl N-[[5-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]carbamate](/img/structure/B7437170.png)
![2-cyclopropyl-6-oxo-N-[3-(pyrazol-1-ylmethyl)cyclobutyl]-1H-pyrimidine-4-carboxamide](/img/structure/B7437191.png)